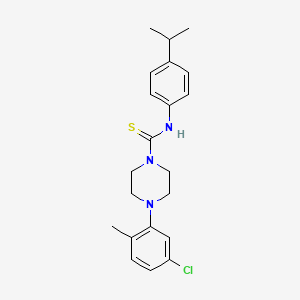

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, such as 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine, is a topic of interest in medicinal chemistry. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Various methods for the synthesis of pyrimidines are described in the literature .Molecular Structure Analysis

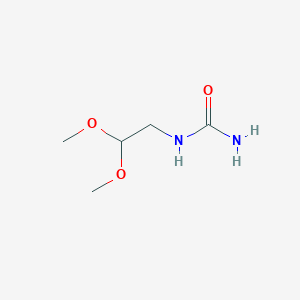

The molecular structure of 2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine is characterized by a pyrrolidine ring, a cyclopropyl group, and a pyrimidine ring. The orientation of these groups can influence the molecule’s physical and chemical properties .Applications De Recherche Scientifique

Synthesis and Chemical Properties

Facile Synthesis Techniques

Research has led to the development of facile synthesis methods for pyrimidine derivatives, which are crucial in pharmaceutical chemistry. For example, acid-catalyzed intramolecular cyclisation of N-(4,4-diethoxybutyl)pyrimidin-2-amine with phenols has been used to form 2-(2-arylpyrrolidin-1-yl)pyrimidine derivatives, showcasing moderate to good yields through a simple one-step procedure (Gazizov et al., 2015).

Antiviral and Antibacterial Applications

Certain pyrimidine derivatives have shown potential in inhibiting retrovirus replication in cell culture. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5 have marked inhibitory effects against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, albeit with varying degrees of cytostatic effects on cell cultures (Hocková et al., 2003).

Scaffold for Biologically Active Compounds

The synthesis of 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core structure highlights its importance as a scaffold for a new class of fluoroquinolone-like antibacterial agents, demonstrating the potential of such compounds in therapeutic applications (Rosen et al., 2009).

Biological and Pharmaceutical Research

Antitumor Agents

Modifications of pyrimidine derivatives, initially developed as antiviral agents, have led to compounds with potent antitumor activities. By introducing specific groups at various positions on the pyrimidine ring, researchers have developed derivatives with significant inhibitory effects on specific protein kinases involved in tumor growth (Kimura et al., 2006).

Analgesic Agents

The compound 1-aryl-3-azabicyclo[3.1.0]hexanes, synthesized through modifications of cyclopropane derivatives, showcased significant analgesic potency without narcotic effects. This research demonstrates the potential of pyrimidine and cyclopropyl derivatives in developing new, non-addictive pain management solutions (Epstein et al., 1981).

Mécanisme D'action

Target of Action

Pyrrolo[2,3-d]pyrimidine derivatives, a class of compounds to which 2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine belongs, have been studied for their anticancer properties . They have shown promising binding affinities against Bcl2 anti-apoptotic protein .

Mode of Action

Related compounds have been found to interact with their targets, leading to up-regulation of p53, bax, dr4, and dr5, and down-regulation of bcl2, il-8, and cdk4 in treated cells .

Biochemical Pathways

, related compounds have been found to inhibit the α-amylase enzyme, which plays a critical role in the breakdown of complex carbohydrates into glucose. This inhibition can lead to a more regulated and progressive release of glucose into the circulation .

Pharmacokinetics

The molecular weight of the compound is 219288, which is within the optimal range for oral bioavailability.

Result of Action

Related compounds have shown promising cytotoxic effects against various human cancer cell lines . They have also been found to cause cell cycle arrest at the G1/S phase in MCF7 cells .

Action Environment

The stability of related compounds has been studied under various conditions, paving the way for their streamlined and sustainable manufacture .

Propriétés

IUPAC Name |

2-cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-16-10-5-7-15(8-10)11-4-6-13-12(14-11)9-2-3-9/h4,6,9-10H,2-3,5,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVIWIPVXIRYMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=NC(=NC=C2)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-4-(3-methoxypyrrolidin-1-yl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,4-dimethoxyphenyl)methyl]-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2509887.png)

![N-(4-acetamidophenyl)-2-((2-(2-chlorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2509888.png)

![(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-ethoxyphenyl)methanone](/img/structure/B2509893.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2509901.png)

![5-Bromo-imidazo[1,5-a]pyridine-8-carboxylic acid methyl ester](/img/structure/B2509904.png)

![N-(2,4-difluorophenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2509905.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2509907.png)